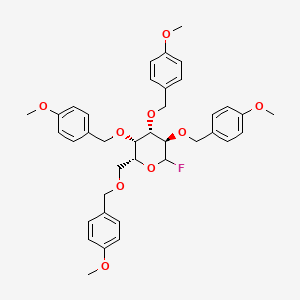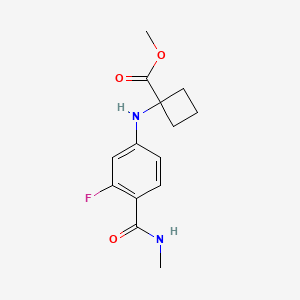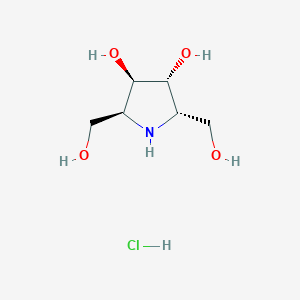
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine is a complex organic compound that features a fluorophenyl group, a pyrazolyl group, and a pyrimidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The pyrimidine ring is then synthesized and coupled with the pyrazole derivative. Finally, the pentane-1,5-diamine moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
化学反应分析
Types of Reactions
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
科学研究应用
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism by which N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The fluorophenyl and pyrazolyl groups could play key roles in binding to these targets, while the pyrimidinyl group might enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidine
- N1-(4-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine
- 4-(1-(4-Methylphenyl)-1H-pyrazol-4-yl)pyrimidine
Uniqueness
N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C18H21FN6 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
N'-[4-[1-(4-fluorophenyl)pyrazol-4-yl]pyrimidin-2-yl]pentane-1,5-diamine |
InChI |
InChI=1S/C18H21FN6/c19-15-4-6-16(7-5-15)25-13-14(12-23-25)17-8-11-22-18(24-17)21-10-3-1-2-9-20/h4-8,11-13H,1-3,9-10,20H2,(H,21,22,24) |
InChI 键 |
TWWWNDYSZZPBJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCCCCCN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)




![(5R,8R,9R,10R,13R,14R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11830340.png)


![tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B11830348.png)
![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)




